(E)-[2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethylidene](methoxy)amine
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Overview
Description
(E)-2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethylideneamine is an organic compound characterized by the presence of chlorophenyl and chlorophenoxy groups attached to an ethylidene moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethylideneamine typically involves the reaction of 4-chlorophenol with 4-chlorobenzaldehyde under basic conditions to form the intermediate 4-chlorophenoxy-4-chlorobenzyl alcohol. This intermediate is then subjected to a condensation reaction with methoxyamine hydrochloride in the presence of a base such as sodium hydroxide to yield the final product.
Industrial Production Methods
Industrial production of (E)-2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethylideneamine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity of the product. The reaction conditions are carefully controlled to minimize by-products and ensure the safety of the process.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethylideneamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into corresponding alcohols or amines.
Substitution: The chlorophenyl and chlorophenoxy groups can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are used in substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted phenyl or phenoxy derivatives.
Scientific Research Applications
(E)-2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethylideneamine has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (E)-2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethylideneamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(4-bromophenoxy)-1-(4-bromophenyl)ethylideneamine
- (E)-2-(4-fluorophenoxy)-1-(4-fluorophenyl)ethylideneamine
- (E)-2-(4-methylphenoxy)-1-(4-methylphenyl)ethylideneamine
Uniqueness
(E)-2-(4-chlorophenoxy)-1-(4-chlorophenyl)ethylideneamine is unique due to the presence of chlorine atoms in both the phenyl and phenoxy groups. This structural feature imparts specific chemical and biological properties, such as increased reactivity and potential biological activity, which distinguish it from other similar compounds.
Properties
IUPAC Name |
(E)-2-(4-chlorophenoxy)-1-(4-chlorophenyl)-N-methoxyethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-19-18-15(11-2-4-12(16)5-3-11)10-20-14-8-6-13(17)7-9-14/h2-9H,10H2,1H3/b18-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQPVRCZEWRUXJJ-SDXDJHTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(COC1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/COC1=CC=C(C=C1)Cl)\C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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